molecular formula C10H12N2O2S B13194884 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13194884
M. Wt: 224.28 g/mol
InChI Key: AFFAOECRACHVQD-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a diazepane moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves several steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-(3-Oxo-1,4-diazepan-1-YL)thiophene-2-carbaldehyde include other thiophene derivatives and diazepane-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:

The uniqueness of this compound lies in its combination of a thiophene ring with a diazepane moiety, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-6-9-4-8(7-15-9)12-3-1-2-11-10(14)5-12/h4,6-7H,1-3,5H2,(H,11,14)

InChI Key

AFFAOECRACHVQD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C2=CSC(=C2)C=O

Origin of Product

United States

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